

Introduction: Resolving the Identity of CAS 3469-63-4

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Compound of Interest

Compound Name: *Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate*

Cat. No.: B1387220

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The Chemical Abstracts Service (CAS) registry number 3469-63-4 has been associated with more than one chemical entity in various databases. However, the preponderance of scientific literature and detailed analytical data points towards its primary and most significant association with 3,3'-Diindolylmethane (DIM).^{[1][2][3][4][5]} This guide will, therefore, focus on the comprehensive structure elucidation of DIM, a molecule of significant interest in the fields of pharmacology and drug development.^{[6][7][8]}

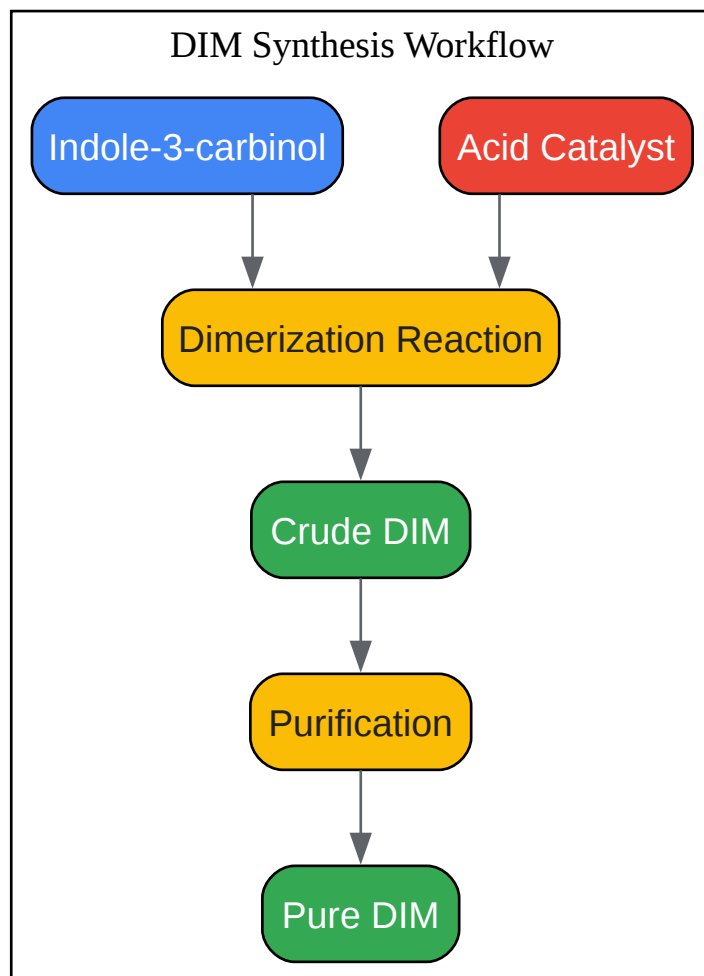
DIM is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.^{[9][10]} Its potential as an antineoplastic agent has made the unambiguous confirmation of its structure a critical endeavor for researchers.^{[6][11]} This guide provides a detailed walkthrough of the analytical methodologies employed to confirm the structure of DIM, framed from the perspective of experimental design and data interpretation.

The Foundational Step: Synthesis as the First Clue to Structure

Understanding the synthesis of a compound provides the initial hypothesis for its structure. The most common and direct route to DIM is the acid-catalyzed dimerization of its precursor, indole-3-carbinol (I3C).^[9] This reaction mimics the natural formation of DIM in the stomach's acidic environment.^[9]

The proposed reaction mechanism involves the protonation of the hydroxyl group of I3C, followed by the loss of water to form a resonance-stabilized carbocation. This electrophile is then attacked by a second molecule of I3C at the electron-rich C3 position of the indole ring, leading to the formation of DIM.

Visualizing the Synthesis Workflow



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Caption: Workflow for the synthesis and purification of 3,3'-Diindolylmethane.

Experimental Protocol: Acid-Catalyzed Dimerization of Indole-3-Carbinol

This protocol outlines a standard laboratory procedure for the synthesis of DIM.

- **Dissolution:** Dissolve Indole-3-carbinol in a suitable organic solvent, such as ethyl acetate.^[9]
- **Catalysis:** Introduce an aqueous acid catalyst, for example, 0.5 M citric acid, to the solution to initiate the dimerization.^[9]
- **Reaction:** Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution to neutralize the acid, and again with water.^[9]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude product.^[9]
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of ethyl acetate and ethanol, to obtain pure, crystalline DIM.^[12]

Multi-faceted Analytical Approach for Structure Confirmation

The elucidation of DIM's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methods. This approach ensures a high degree of confidence in the final structural assignment.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

- **Rationale for Experimental Choice:** Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques well-suited for a molecule like DIM, minimizing in-source fragmentation and providing a clear molecular ion peak.^{[13][14]}
- **Data Interpretation:**

- The mass spectrum of DIM shows a prominent protonated molecular ion $[M+H]^+$ at m/z 247.1.[13][14] This corresponds to the calculated molecular formula of $C_{17}H_{14}N_2$ (molecular weight 246.31 g/mol).[6][11]
- Tandem MS (MS/MS) experiments on the $[M+H]^+$ ion reveal a characteristic fragmentation pattern, with a major fragment ion at m/z 130.1.[13][14] This corresponds to the cleavage of the methylene bridge, resulting in the formation of the stable indolyl-methyl cation.

Ion	m/z (Observed)	Proposed Structure
$[M+H]^+$	247.1	Protonated 3,3'-Diindolylmethane
Fragment	130.1	Indolyl-methyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is crucial for establishing connectivity.

- Rationale for Experimental Choice: High-field NMR (e.g., 600 MHz) is employed to achieve optimal resolution of the signals, particularly in the aromatic region.[15] Deuterated dimethyl sulfoxide ($DMSO-d_6$) is a common solvent for DIM.[15]
- 1H NMR Data Interpretation:
 - The spectrum shows a characteristic singlet for the methylene bridge protons (CH_2).
 - Multiple signals in the aromatic region correspond to the protons on the two indole rings.
 - A broad singlet for the N-H protons of the indole rings is also observed.
- ^{13}C NMR Data Interpretation:
 - The spectrum displays a signal for the methylene carbon.

- Several distinct signals in the downfield region correspond to the different carbon atoms of the indole rings, confirming the presence of two symmetric indole moieties.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

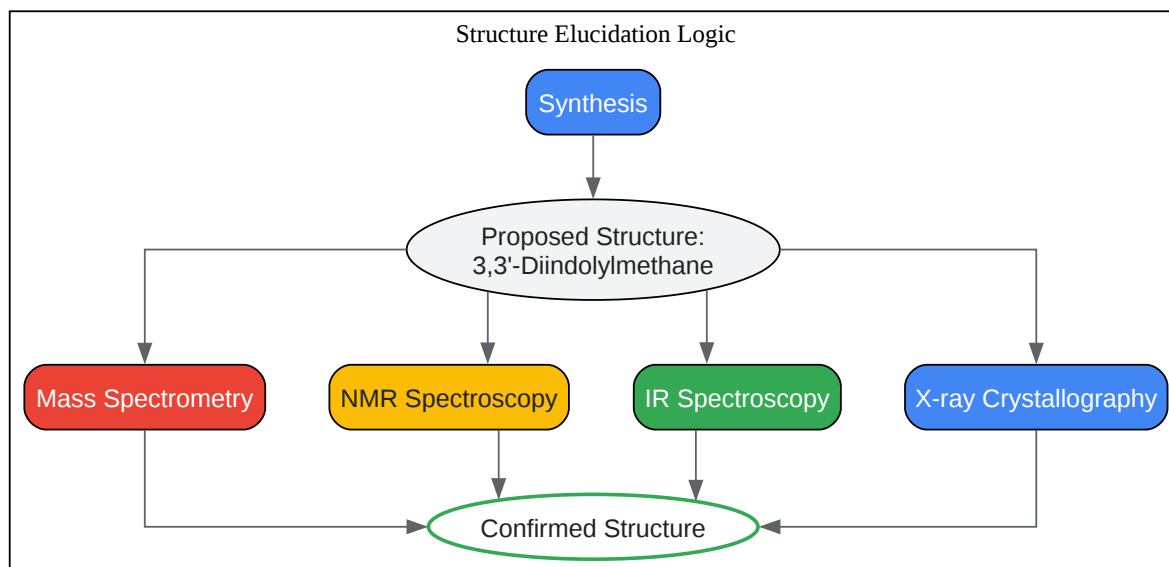
- Rationale for Experimental Choice: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[\[6\]](#)
- Data Interpretation:
 - A characteristic absorption band for the N-H stretching vibration of the indole rings is observed.
 - Multiple bands in the aromatic region are indicative of C-H and C=C stretching vibrations within the indole rings.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure by determining the precise spatial arrangement of atoms in the crystalline state.

- Rationale for Experimental Choice: Growing a high-quality single crystal of DIM is a prerequisite for this technique.
- Data Interpretation:
 - X-ray diffraction studies have confirmed that DIM can exist in different polymorphic forms. [\[16\]](#)
 - One common form crystallizes in the monoclinic system with the space group C2/c.[\[16\]](#)
 - The crystal structure reveals a twisted conformation where the two indole rings are not coplanar.[\[16\]](#) This analysis provides definitive evidence for the connectivity of the two indole rings through a central methylene bridge.

Logical Flow of Structure Elucidation



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Caption: Integrated approach to the structure elucidation of 3,3'-Diindolymethane.

Conclusion

The structure of 3,3'-Diindolymethane (DIM), a compound of significant interest in medicinal chemistry, has been unequivocally established through a combination of synthesis and a suite of powerful analytical techniques. The convergence of data from mass spectrometry, NMR and IR spectroscopy, and single-crystal X-ray diffraction provides a self-validating system that confirms the identity of DIM as two indole rings linked at their C3 positions by a methylene bridge. This rigorous characterization is fundamental for its further development and application in research and as a potential therapeutic agent.

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